molecular formula C35H42N2O11 B1682859 Syrosingopine CAS No. 84-36-6

Syrosingopine

Numéro de catalogue B1682859
Numéro CAS: 84-36-6
Poids moléculaire: 666.7 g/mol
Clé InChI: ZCDNRPPFBQDQHR-SSYATKPKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Syrosingopine is a drug derived from reserpine and has been used since about 1960 to treat hypertension . It has also been found to have anticancer properties. When combined with the diabetes drug metformin, syrosingopine can kill tumor cells in blood samples from leukemia patients, while not damaging blood cells in samples from healthy patients .


Molecular Structure Analysis

Syrosingopine has a molecular formula of C35H42N2O11 . It is a yohimban alkaloid . The molecular weight is 666.724 g·mol −1 .


Chemical Reactions Analysis

Syrosingopine has been found to have an impact on tumor metabolism and extracellular acidification. In vitro models showed that exposure to syrosingopine led to a decrease in the extracellular acidification rate, intracellular pH, glucose consumption, lactate secretion, and tumor cell proliferation . Another study showed that syrosingopine, combined with metformin, enhanced the degradation of fluorogenic substrates and α-synuclein .


Physical And Chemical Properties Analysis

Syrosingopine has a molecular weight of 666.7 g/mol . The percent composition is C 63.05%, H 6.35%, N 4.20%, O 26.40% .

Applications De Recherche Scientifique

Summary of the Application

Syrosingopine, an inhibitor of MCT1 and MCT4, has been evaluated as a modulator of tumor metabolism and extracellular acidification in human breast cancer (MDA-MB-231) and pharyngeal squamous cell carcinoma (FaDu) cell models .

Methods of Application

In vitro models were exposed to syrosingopine, and various parameters such as the extracellular acidification rate, intracellular pH, glucose consumption, lactate secretion, and tumor cell proliferation were observed . In vivo experiments were also conducted using the MDA-MB-231 model treated with a daily injection of syrosingopine .

2. Inhibition of SARS-CoV-2 Infection

Summary of the Application

Syrosingopine has been found to significantly inhibit SARS-CoV-2 infection of megakaryocytes .

Methods of Application

The study investigated the susceptibility of megakaryocytes to SARS-CoV-2 infection via CD147 and MCT4. Infection of Dami cells and human CD34+ hematopoietic progenitor cells induced to megakaryocytic differentiation with SARS-CoV-2 pseudovirus was performed in the presence of syrosingopine .

Results or Outcomes

The study found that syrosingopine significantly inhibits SARS-CoV-2 infection of megakaryocytes, which are precursors of platelets involved in COVID-19-associated coagulopathy .

3. Combination with Metformin for Leukemia Treatment

Summary of the Application

A combination of the diabetes drug metformin and syrosingopine has been found to kill tumor cells in blood samples from leukemia patients .

Methods of Application

The study involved treating blood samples from leukemia patients with a combination of metformin and syrosingopine .

Results or Outcomes

The combination of metformin and syrosingopine killed tumor cells in blood samples from leukemia patients, while it did not damage blood cells in samples from healthy patients . The combination also reduced or eliminated tumors in mice with malignant liver cancer .

4. Inhibition of Sugar Degradation within Cells

Summary of the Application

Syrosingopine has been found to inhibit the degradation of sugars within cells .

Methods of Application

The study involved treating cells with syrosingopine and observing the effects on sugar degradation .

Results or Outcomes

The study found that syrosingopine inhibits the degradation of sugars within cells . This is significant because cancer cells have much higher energy requirements than normal cells, making them vulnerable when there is a reduction in the available energy supply .

5. Inhibition of MCT1 and MCT4

Summary of the Application

Syrosingopine is known to inhibit both MCT1 and MCT4, but it is around 60-fold more potent against MCT4 than MCT1 . This inhibition could have potential implications in various fields, including cancer research and treatment .

Methods of Application

The study involved treating cells with syrosingopine and observing the effects on MCT1 and MCT4 .

Results or Outcomes

The study found that syrosingopine inhibits both MCT1 and MCT4, but it is around 60-fold more potent against MCT4 than MCT1 . Further studies are needed to evaluate the effect of MCT inhibition in vivo, with more potent inhibitors and with Ki reported in the nM range in order to avoid off-target effects .

6. Treatment of Hypertension

Summary of the Application

Syrosingopine has been used since about 1960 to treat hypertension .

Methods of Application

The drug is administered to patients suffering from hypertension .

Results or Outcomes

Syrosingopine has been found to be effective in treating hypertension .

Safety And Hazards

According to the Safety Data Sheet, syrosingopine is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes. It also poses a possible risk of impaired fertility and harm to an unborn child .

Orientations Futures

Syrosingopine has been found to have potential in cancer treatment. A study found that a hollow Fe3O4 catalytic nanozyme carrier co-loading lactate oxidase (LOD) and syrosingopine developed and delivered for synergetic cancer treatment by augmented self-replenishing nanocatalytic reaction, integrated starvation therapy, and reactivating anti-tumor immune microenvironment . Another study suggests that syrosingopine sensitizes cancer cells to killing by metformin .

Propriétés

IUPAC Name

methyl (1R,15S,17R,18R,19S,20S)-17-(4-ethoxycarbonyloxy-3,5-dimethoxybenzoyl)oxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42N2O11/c1-7-46-35(40)48-31-26(42-3)12-18(13-27(31)43-4)33(38)47-28-14-19-17-37-11-10-22-21-9-8-20(41-2)15-24(21)36-30(22)25(37)16-23(19)29(32(28)44-5)34(39)45-6/h8-9,12-13,15,19,23,25,28-29,32,36H,7,10-11,14,16-17H2,1-6H3/t19-,23+,25-,28-,29+,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDNRPPFBQDQHR-SSYATKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=C(C=C(C=C1OC)C(=O)OC2CC3CN4CCC5=C(C4CC3C(C2OC)C(=O)OC)NC6=C5C=CC(=C6)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)OC1=C(C=C(C=C1OC)C(=O)O[C@@H]2C[C@@H]3CN4CCC5=C([C@H]4C[C@@H]3[C@@H]([C@H]2OC)C(=O)OC)NC6=C5C=CC(=C6)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023629
Record name Syrosingopine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

666.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Syrosingopine

CAS RN

84-36-6
Record name Syrosingopine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Syrosingopine [INN:BAN:JAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name syrosingopine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77030
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Syrosingopine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Syrosingopine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.388
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SYROSINGOPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPG46JF0EG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Syrosingopine
Reactant of Route 2
Reactant of Route 2
Syrosingopine
Reactant of Route 3
Reactant of Route 3
Syrosingopine
Reactant of Route 4
Reactant of Route 4
Syrosingopine
Reactant of Route 5
Reactant of Route 5
Syrosingopine
Reactant of Route 6
Reactant of Route 6
Syrosingopine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.